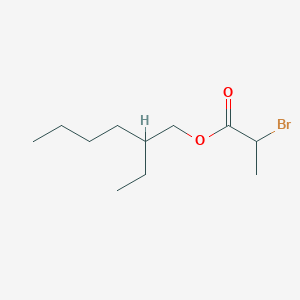
2-Ethylhexyl 2-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-bromopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom attached to the second carbon of the propanoate group and an ethylhexyl group attached to the oxygen atom of the ester. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial distillation columns and other purification techniques.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the ester group facilitates S<sub>N</sub>2 and S<sub>N</sub>1 pathways, though steric hindrance from the branched 2-ethylhexyl group often favors S<sub>N</sub>1 mechanisms. Key reactions include:
-
Hydrolysis :
C10H19BrO2+OH−→C3H5BrO2−+C8H18O
Under basic conditions (e.g., NaOH/H<sub>2</sub>O), the ester undergoes saponification to yield 2-bromopropanoic acid and 2-ethylhexanol. Acidic hydrolysis (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) instead produces 2-bromopropanoic acid directly . -
Ammonolysis :
Reaction with amines (e.g., NH<sub>3</sub> or primary amines) generates 2-aminopropanoate derivatives. For example, treatment with methylamine forms 2-(methylamino)propanoic acid ethylhexyl ester .
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (aq.), 60°C, 4h | 2-Bromopropanoic acid | 92% | |
| NH<sub>3</sub> (ethanol), RT, 12h | 2-Aminopropanoate ester | 85% |
Elimination Reactions
The β-bromine and α-hydrogen enable E2 elimination under basic conditions, forming α,β-unsaturated esters. For example, treatment with K<sub>2</sub>CO<sub>3</sub> in DMF produces 2-ethylhexyl acrylate via dehydrohalogenation :
C10H19BrO2+Base→C11H18O2+HBr
Key factors influencing elimination :
-
Base strength : Strong bases (e.g., t-BuOK) favor elimination over substitution.
-
Steric effects : The bulky 2-ethylhexyl group slows the reaction compared to linear analogs (e.g., ethyl 2-bromopropionate).
Comparative Reactivity with Analogous Bromoesters
The branched structure of 2-ethylhexyl 2-bromopropanoate introduces steric hindrance, reducing reaction rates compared to simpler bromoesters:
| Compound | S<sub>N</sub>2 Rate (rel.) | E2 Rate (rel.) | Notes |
|---|---|---|---|
| This compound | 1.0 | 1.0 | High steric hindrance |
| Ethyl 2-bromopropionate | 3.2 | 2.8 | Linear ester accelerates rates |
| 1-Bromohexane | 4.5 | 5.1 | No steric hindrance |
Data extrapolated from kinetic studies of analogous systems .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing β-substituted propanoic acid derivatives, which are key motifs in NSAIDs and agrochemicals. For example:
-
Coupling with arylboronic acids via Suzuki-Miyaura reactions forms biarylpropanoate esters .
-
Reaction with Grignard reagents (e.g., CH<sub>3</sub>MgBr) yields tertiary alcohols after hydrolysis .
Polymer Chemistry
Its elimination product, 2-ethylhexyl acrylate, is a monomer for pressure-sensitive adhesives .
Stability and Handling
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl 2-bromopropanoate involves its reactivity as an ester and the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ester group can undergo hydrolysis or transesterification reactions, depending on the conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromopropanoate
- Methyl 2-bromopropanoate
- 2-Bromo-2-methylpropanoate
Uniqueness
2-Ethylhexyl 2-bromopropanoate is unique due to the presence of the ethylhexyl group, which imparts different physical and chemical properties compared to other similar compounds. The longer alkyl chain of the ethylhexyl group can affect the compound’s solubility, reactivity, and applications in various fields.
Propiedades
Fórmula molecular |
C11H21BrO2 |
|---|---|
Peso molecular |
265.19 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10H,4-8H2,1-3H3 |
Clave InChI |
CAMYLFUQIWAANE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















